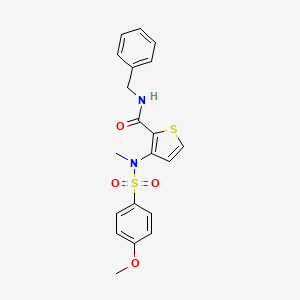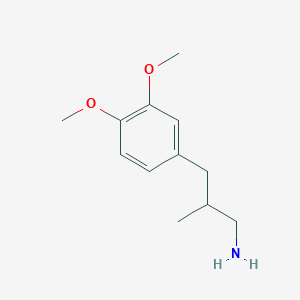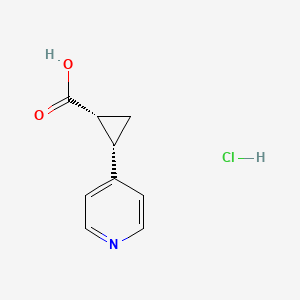![molecular formula C15H16N2O4 B2503072 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396854-55-9](/img/structure/B2503072.png)
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of amines with carboxylic acid chlorides under basic conditions . For example, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides involved the preparation of the corresponding benzamide and evaluation of its binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in multiple steps starting from 2,6-difluorobenzoic acid . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, as was done for the compound (R)-53, revealing the existence of two energetically stable conformers . Additionally, polymorphs of benzamide compounds can be characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy . These techniques could be applied to determine the molecular structure of "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide".
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidative metabolism by liver microsomes . The metabolism of N-alkyl benzamide umami flavour compounds involved hydroxylation and oxidative scission of methylenedioxy moieties . These reactions could be relevant to the metabolism of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be determined through various analytical techniques. For instance, the characterization of polymorphs can reveal differences in thermal stability, as seen with forms alpha and beta of a 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . The IR spectroscopy can provide information on functional groups present in the molecule . These methods could be used to analyze the physical and chemical properties of "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide".
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Precursors
Research has focused on the development of efficient synthetic routes for compounds structurally related to "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide". For instance, Bobeldijk et al. (1990) describe a high-yield synthesis method for related benzamides, which could serve as precursors for radiopharmaceuticals (Bobeldijk et al., 1990).
Heterocyclic Chemistry and Drug Design
The compound has also sparked interest in the field of heterocyclic chemistry, leading to the synthesis of novel heterocyclic frameworks with potential pharmacological applications. Research by Abu-Hashem et al. (2020) on benzodifuranyl derivatives showcases the exploration of new structures for anti-inflammatory and analgesic properties, indicating the broad utility of this chemical class in drug design (Abu‐Hashem et al., 2020).
Antiviral and Antimicrobial Applications
The compound's framework has been utilized to develop derivatives with significant biological activities. For example, Hebishy et al. (2020) synthesized benzamide-based derivatives showing remarkable activity against avian influenza, highlighting its potential in antiviral research (Hebishy et al., 2020).
Enzyme Inhibition and Pharmacological Properties
Further studies have explored the enzyme inhibition capabilities and pharmacological properties of related compounds. For instance, potent and selective inhibition of cyclooxygenase enzymes suggests therapeutic potential in managing inflammation and pain (Rahmouni et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-17-6-2-3-11(17)12(18)8-16-15(19)10-4-5-13-14(7-10)21-9-20-13/h2-7,12,18H,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNGAQYTGHJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)





![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

